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Compound of Interest

Compound Name: Wilfornine A

Cat. No.: B8250897 Get Quote

A comprehensive search for detailed spectroscopic data of Wilfornine A, a complex alkaloid of

interest to researchers in natural product chemistry and drug development, has yielded no

specific experimental values for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectra in publicly accessible scientific databases and literature.

Despite extensive queries for the compound's ¹H NMR, ¹³C NMR, mass spectrum, and IR

spectrum, as well as searches for its original isolation and structure elucidation papers, no

specific datasets were retrieved. This suggests that the detailed spectroscopic characterization

of Wilfornine A may be located in specialized, proprietary databases, or in older, non-digitized

literature that is not readily accessible through standard search protocols.

For researchers, scientists, and drug development professionals seeking this information, the

primary recourse would be to consult specialized chemical structure and spectroscopy

databases, which may require institutional subscriptions. Alternatively, direct contact with

research groups that have historically worked on the isolation and characterization of alkaloids

from the Tripterygium wilfordii plant, the natural source of Wilfornine A, may provide access to

the sought-after data.

In the absence of the core spectroscopic data, this guide will provide a generalized framework

of the experimental protocols and data interpretation workflows typically employed in the

spectroscopic analysis of novel natural products like Wilfornine A.

Experimental Protocols: A Generalized Approach
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The following sections detail the standard methodologies for obtaining NMR, MS, and IR

spectra for a novel natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to avoid obscuring

signals from the analyte.

Data Acquisition:

¹H NMR: Provides information about the number of different types of protons, their

chemical environment, and their proximity to other protons.

¹³C NMR: Provides information about the number of different types of carbons in the

molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing

connectivity between protons and carbons, allowing for the assembly of the molecular

structure.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-

MS) or Gas Chromatography (GC-MS).
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Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI)

or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or

Attenuated Total Reflectance - ATR), a liquid (as a thin film between salt plates), or in

solution.

Data Acquisition: An infrared spectrometer passes a beam of infrared light through the

sample. The instrument measures the frequencies at which the sample absorbs the

radiation.

Data Interpretation: The resulting IR spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule (e.g., C=O, O-H, N-

H).

Data Presentation: Illustrative Tables
While specific data for Wilfornine A could not be located, the following tables illustrate how

such data would be presented.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
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δ (ppm) Multiplicity J (Hz) Integration Assignment

e.g., 5.80 d 8.0 1H H-1

e.g., 4.25 dd 8.0, 4.5 1H H-2

e.g., 3.50 s 3H OCH₃

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

δ (ppm) Assignment

e.g., 172.5 C=O

e.g., 145.0 C-4a

e.g., 52.3 OCH₃

Table 3: Illustrative Mass Spectrometry Data

Technique m/z Formula Ion

HR-ESI-MS e.g., 543.2109 C₂₉H₃₅NO₉ [M+H]⁺

Table 4: Illustrative IR Data (KBr)

ν (cm⁻¹) Intensity Assignment

e.g., 3450 br, s O-H stretch

e.g., 1740 s C=O stretch (ester)

e.g., 1650 m C=C stretch

Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for spectroscopic analysis and data

interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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